Melamine
Overview
Description
Melamine is an organic compound with the chemical formula C₃H₆N₆. It is a white crystalline substance that belongs to the family of heterocyclic organic compounds. This compound is essentially a trimer of cyanamide, consisting of a 1,3,5-triazine skeleton. It is known for its high nitrogen content, which makes it valuable in various industrial applications, particularly in the production of this compound-formaldehyde resins .
Mechanism of Action
Target of Action
Melamine is an industrially synthesized chemical used for a wide variety of applications, such as laminates, coatings, and plastics . It is primarily targeted at the renal tubules in the body . When this compound and cyanuric acid are absorbed into the bloodstream, they concentrate and interact in the urine-filled renal tubules .
Mode of Action
This compound’s mode of action involves its interaction with cyanuric acid. When these two compounds are present in the bloodstream, they form a complex that crystallizes to form large numbers of round, yellow crystals . These crystals then block and damage the renal cells that line the tubes, causing the kidneys to malfunction . This can lead to kidney stones, kidney failure, and even death .
Biochemical Pathways
This compound exposure induces apoptosis, disrupts metabolism, and affects neuronal firing properties, synaptic transmission, and cellular function . It leads to altered calcium homeostasis, increased reactive oxygen species generation, and cholinergic system dysfunction, contributing to cognitive impairment . Accumulation of insoluble this compound disrupts normal cellular functioning and impacts voltage-gated channels .
Pharmacokinetics
The pharmacokinetic profiles of this compound and cyanuric acid administered individually, administered simultaneously as the individual compounds, and administered as a preformed this compound cyanurate complex have been studied . The administration of equal amounts of each triazine as the preformed this compound cyanurate complex significantly altered the pharmacokinetics, with reduced bioavailability of both compounds, lower observed maximum serum concentrations, delayed peak concentrations, and prolonged elimination half-lives .
Result of Action
The result of this compound’s action is primarily seen in the formation of kidney stones and potential kidney failure . Ingestion of this compound may lead to reproductive damage, bladder or kidney stones, and bladder cancer . It is also an irritant when inhaled or in contact with the skin or eyes .
Action Environment
This compound is very persistent and mobile in the environment, especially in aquatic environments due to its intrinsic properties . Conventional water treatment methods are ineffective at removing it, allowing this compound to increasingly accumulate in waterways far from where it was originally emitted . This compound’s potential irreversible impacts on health and the environment warrant regulatory action now .
Biochemical Analysis
Biochemical Properties
Melamine plays a role in biochemical reactions primarily through its interactions with various enzymes and proteins. It can be hydrolyzed under strongly acidic or alkaline conditions to form cyanuric acid, ammeline, and ammelide . These interactions are significant as they can lead to the formation of high molecular weight complexes that may interfere with normal biochemical processes . This compound’s high polarity makes it challenging to retain on traditional reversed-phase liquid chromatography columns, necessitating the use of hydrophilic interaction chromatography for its analysis .
Cellular Effects
This compound has been shown to have detrimental effects on various cell types and cellular processes. It can induce oxidative stress, leading to cellular damage and apoptosis . This compound also disrupts cell signaling pathways, particularly those involved in renal function, which can result in kidney damage . Additionally, it affects gene expression by altering the transcription of genes involved in cellular metabolism and stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to proteins and enzymes, inhibiting their normal function . For instance, this compound has been found to inhibit the activity of certain proteases, leading to the accumulation of misfolded proteins . It also interacts with nucleic acids, potentially causing mutations and disruptions in gene expression . These interactions highlight the compound’s ability to interfere with critical cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is relatively stable under normal conditions but can degrade into cyanuric acid, ammeline, and ammelide under extreme pH conditions . Long-term exposure to this compound has been associated with chronic kidney damage and the formation of kidney stones in in vivo studies . These findings underscore the importance of monitoring this compound’s stability and degradation products in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may not exhibit significant toxicity, but at higher doses, it can cause severe renal toxicity and even death . Threshold effects have been observed, where a certain concentration of this compound leads to the formation of insoluble crystals in the kidneys, resulting in renal failure . These toxic effects highlight the need for careful dosage control in studies involving this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its hydrolysis to cyanuric acid, ammeline, and ammelide . These metabolites can further interact with enzymes and cofactors, affecting metabolic flux and metabolite levels . The presence of these metabolites can also lead to the formation of insoluble complexes, which can disrupt normal metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . This compound’s high polarity and low solubility in water affect its distribution, often leading to its accumulation in the kidneys . This accumulation is a key factor in its nephrotoxic effects.
Subcellular Localization
This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound has been found to localize in the endoplasmic reticulum, where it can interfere with protein folding and processing . These effects on subcellular localization are crucial for understanding this compound’s overall impact on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions: Melamine is typically synthesized from urea through a series of chemical reactions. The process involves the following steps:
Heating Urea: Urea is heated to produce ammonia and isocyanic acid.
Formation of Cyanuric Acid: The isocyanic acid molecules undergo self-condensation to form cyanuric acid.
Conversion to this compound: Cyanuric acid is further heated and transformed into this compound.
Industrial Production Methods: In industrial settings, this compound is produced using high-pressure and high-temperature conditions. The process involves the catalytic decomposition of urea in the presence of ammonia. The reaction is carried out in a fluidized bed reactor, where urea is decomposed to form this compound, carbon dioxide, and ammonia. The this compound is then separated and purified through crystallization .
Chemical Reactions Analysis
Types of Reactions: Melamine undergoes various chemical reactions, including:
Condensation Reactions: this compound reacts with formaldehyde to form this compound-formaldehyde resins. This reaction is typically carried out under alkaline conditions.
Hydroxymethylation: In the presence of formaldehyde, this compound undergoes hydroxymethylation to form methylolthis compound, which can further react to form cross-linked polymers
Common Reagents and Conditions:
Formaldehyde: Used in the production of this compound-formaldehyde resins.
Alkaline Conditions: Typically required for the condensation reactions.
Major Products:
This compound-Formaldehyde Resins: These are durable thermosetting plastics used in laminates, dinnerware, and coatings
Scientific Research Applications
Melamine has a wide range of applications in scientific research and industry:
Comparison with Similar Compounds
Melamine is often compared with other nitrogen-rich compounds such as:
Cyanuric Acid: Like this compound, cyanuric acid is a trimer of cyanamide and shares a similar 1,3,5-triazine skeleton. cyanuric acid is more commonly used as a disinfectant and in swimming pool maintenance.
Urea: Urea is a simpler compound with a high nitrogen content, commonly used as a fertilizer. Unlike this compound, urea does not form durable resins.
This compound’s unique combination of high nitrogen content, thermal stability, and ability to form durable resins distinguishes it from these similar compounds .
Properties
IUPAC Name |
1,3,5-triazine-2,4,6-triamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N6/c4-1-7-2(5)9-3(6)8-1/h(H6,4,5,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSHMPZPIAZGSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N6, Array | |
Record name | MELAMINE | |
Source | CAMEO Chemicals | |
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Record name | MELAMINE | |
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Related CAS |
25778-04-5, Array | |
Record name | 1,3,5-Triazine-2,4,6-triamine homopolymer | |
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Record name | Melamine | |
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DSSTOX Substance ID |
DTXSID6020802 | |
Record name | Melamine | |
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Molecular Weight |
126.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Melamine appears as colorless to white monoclinic crystals or prisms or white powder. Sublimes when gently heated. (NTP, 1992), Dry Powder; Dry Powder, Liquid; Liquid; Water or Solvent Wet Solid, Colorless to white solid; [ICSC] White powder; [MSDSonline], Solid, COLOURLESS-TO-WHITE CRYSTALS. | |
Record name | MELAMINE | |
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Record name | 1,3,5-Triazine-2,4,6-triamine | |
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Record name | Melamine | |
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Record name | MELAMINE | |
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Boiling Point |
Sublimes (NTP, 1992), Sublimes | |
Record name | MELAMINE | |
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URL | https://cameochemicals.noaa.gov/chemical/20588 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | MELAMINE | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), Very slightly sol in hot alc; insol in ether, Sparingly sol in glycol, glycerol, pyridine; very slightly sol in ethanol; insol in benzene, carbon tetrachloride, In water, 3.23X10+3 mg/L at 20 °C, 3.24 mg/mL at 20 °C, Solubility in water: poor | |
Record name | MELAMINE | |
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Record name | MELAMINE | |
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Record name | Melamine | |
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Record name | MELAMINE | |
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Density |
1.573 at 61 °F (NTP, 1992) - Denser than water; will sink, 1.573 at 14 °C, 1574 kg/m³ | |
Record name | MELAMINE | |
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Record name | MELAMINE | |
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Record name | MELAMINE | |
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Vapor Density |
4.34 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.34 (Air= 1) | |
Record name | MELAMINE | |
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Record name | MELAMINE | |
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Vapor Pressure |
50 mmHg at 599 °F (NTP, 1992), VP: 50 mm Hg at 315 °C, 3.59X10-10 mm Hg at 20 °C (extrapolated), Vapor pressure, Pa at 20 °C: 6.7 | |
Record name | MELAMINE | |
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Color/Form |
Monoclinic prisms, Monoclinic colorless prisms or crystals, White, monoclinic crystals | |
CAS No. |
108-78-1, 5432-64-4 | |
Record name | MELAMINE | |
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Record name | 1,3,5-Triazine-2,4,6-triamine | |
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URL | http://www.hmdb.ca/metabolites/HMDB0041922 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | MELAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1154 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
653 °F (decomposes) (NTP, 1992), 354 °C, 345 °C, No melting point; decomposes at >345 °C | |
Record name | MELAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20588 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | MELAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2648 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Melamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041922 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | MELAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1154 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the downstream effects of melamine accumulation in the kidneys?
A2: this compound-induced crystal formation disrupts normal kidney function. This can lead to decreased urine output, elevated blood urea nitrogen (BUN) and creatinine levels, indicating impaired kidney function. [, ]
Q2: What is the molecular formula and weight of this compound?
A3: this compound's molecular formula is C3H6N6, and its molecular weight is 126.12 g/mol. []
Q3: What are the key spectroscopic features that identify this compound?
A4: this compound exhibits a distinct Raman band at 676 cm-1, allowing for its identification in various matrices, such as milk powder. [] Terahertz time-domain spectroscopy (THz-TDS) reveals characteristic absorption peaks at 1.98 and 2.24 THz. []
Q4: How does this compound enhance the properties of materials like coatings and foams?
A5: this compound is a key component in this compound-formaldehyde resins (MFRs), widely used in coatings, laminates, and foams. this compound enhances hardness, flame retardancy, and chemical resistance in these applications. [, ]
Q5: What are the limitations of this compound-formaldehyde resins in terms of stability?
A6: MFRs can be susceptible to hydrolysis under acidic conditions, leading to degradation and reduced performance. This is particularly problematic in high-solids coatings exposed to acidic environments. []
Q6: Can this compound be used to enhance the performance of catalysts?
A7: Research shows that modifying platinum catalysts with this compound can significantly enhance their activity and durability for the oxygen reduction reaction (ORR) in fuel cells. []
Q7: How does this compound modification affect the catalytic activity in fuel cells?
A8: this compound destabilizes Pt-OH species on the catalyst surface, which are intermediates in the ORR. This destabilization facilitates the reaction, leading to improved activity. []
Q8: How can computational methods be used to assess the risks associated with this compound and its analogues?
A9: Quantitative Structure-Activity Relationship (QSAR) models can predict the probability of toxicological endpoints, such as allergic contact dermatitis and sensory irritation, for this compound and its analogues. []
Q9: How can QSAR models contribute to risk management strategies for this compound?
A10: By predicting NOEL (No Observed Effect Level) values, QSAR models provide a basis for quantitative risk assessment. This information supports informed decisions regarding safe exposure limits and regulatory measures. []
Q10: How do structural modifications of this compound impact its properties?
A10: This question requires further investigation based on the provided research papers, as specific SAR studies for this compound were not included.
Q11: What are the regulatory guidelines regarding this compound levels in food products?
A13: The FDA has set a safety limit for this compound in infant formula at 1 ppm. This limit aims to minimize the risk of this compound-induced kidney problems in infants. []
Q12: What measures are in place to ensure compliance with this compound regulations in the food industry?
A14: Monitoring programs and analytical methods, such as HPLC-MS/MS, are employed to detect and quantify this compound levels in food products, ensuring adherence to established safety limits. [, ]
Q13: How is this compound absorbed, distributed, metabolized, and excreted (ADME) in the body?
A15: this compound is poorly absorbed in the digestive tract. Once absorbed, it is distributed to various tissues, with a tendency to accumulate in the kidneys. It undergoes minimal metabolism and is primarily excreted unchanged in urine. [, ]
Q14: How does the ADME profile of this compound contribute to its toxicity?
A16: The low metabolism and preferential excretion through urine, coupled with its propensity to form crystals with cyanuric acid, contribute to this compound's nephrotoxic potential. [, ]
Q15: What animal models are used to study this compound toxicity?
A17: Rats are commonly used to investigate the toxicological effects of this compound. Studies have shown that this compound exposure can lead to kidney damage, crystal formation, and adverse effects on embryo-fetal development in rats. [, ]
Q16: Are there known mechanisms of resistance to this compound toxicity?
A16: This question requires further investigation as the provided research papers did not focus on this compound resistance mechanisms.
Q17: What are the acute and chronic toxic effects of this compound exposure?
A19: Acute toxicity studies in mice have shown that this compound can cause lethargy, respiratory distress, and kidney damage. Chronic exposure can lead to kidney stones, urinary tract blockage, and renal failure. []
Q18: What are the long-term health implications of this compound exposure?
A20: While research on the long-term effects of low-level this compound exposure is ongoing, concerns remain regarding potential chronic kidney disease and other health issues. []
Q19: Are there specific biomarkers for monitoring this compound-induced kidney injury?
A22: Elevated levels of urinary biomarkers, such as N-Acetyl-β-d-glucosaminidase (NAG), can indicate renal tubular injury associated with this compound exposure. []
Q20: How can oxidative stress biomarkers be used to assess this compound toxicity?
A23: Increased urinary malondialdehyde (MDA) levels, a marker of lipid peroxidation, suggest that this compound exposure can induce oxidative stress, contributing to its toxic effects. []
Q21: What analytical techniques are used to detect and quantify this compound in food products?
A24: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) is a widely used technique for sensitive and selective this compound detection and quantification. [, ]
Q22: What are the advantages of using Raman spectroscopy for this compound detection?
A25: Raman spectroscopy provides a rapid and non-destructive method for screening this compound in food products without requiring extensive sample preparation. []
Q23: How does this compound contamination affect the environment?
A26: this compound can enter the environment through industrial wastewater and improper disposal of this compound-containing products, potentially contaminating soil and water sources. []
Q24: What are the implications of this compound persistence in the environment?
A27: this compound's persistence raises concerns regarding its potential for bioaccumulation in the food chain and long-term ecological effects, warranting further investigation. []
Q25: How are analytical methods for this compound detection validated?
A29: Method validation involves assessing parameters such as linearity, accuracy, precision, and specificity to ensure reliable and robust results. [, ]
Q26: What quality control measures are employed to prevent this compound contamination in food production?
A30: Strict quality control measures, including raw material sourcing, production process monitoring, and finished product testing, are crucial for preventing this compound contamination and ensuring food safety. []
Q27: Are there viable alternatives to this compound in its various applications?
A35: The search for safer and more sustainable alternatives to this compound in applications like flame retardants and resins is an active area of research. [, ]
Q28: How can this compound-containing waste be managed effectively?
A36: Proper disposal and treatment of this compound-containing waste are crucial for preventing environmental contamination. Exploring recycling options for this compound-based materials is essential for sustainable waste management. []
Q29: What research tools and resources are essential for advancing our understanding of this compound?
A37: Advanced analytical techniques like HPLC-MS/MS, Raman spectroscopy, and computational modeling tools like QSAR are vital for characterizing, quantifying, and predicting the behavior of this compound. [, , ]
Q30: What are examples of cross-disciplinary research efforts related to this compound?
A39: The this compound contamination incidents have spurred collaborative research efforts involving analytical chemists, toxicologists, food scientists, and regulatory agencies to develop sensitive detection methods, understand the mechanisms of toxicity, and establish safety guidelines. [, , ]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.